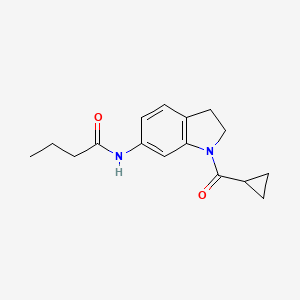
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide, also known as CIPD, is a synthetic compound belonging to the class of indole derivatives. It is a small molecule with a molecular weight of approximately 300 Da, and is a highly lipophilic, white, crystalline solid. CIPD has been used in a variety of scientific research applications, including as a tool compound to study the role of the indoleamine 2,3-dioxygenase (IDO) enzyme in human physiological processes.
科学研究应用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been widely used in scientific research as a tool compound to study the role of the indoleamine 2,3-dioxygenase (IDO) enzyme in human physiological processes. IDO is involved in a variety of physiological and biochemical processes, including immune system regulation, cancer progression, and metabolism. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been used to study the effects of IDO on these processes and to elucidate the mechanism of action of IDO inhibitors. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has also been used in studies of the effects of IDO on the metabolism of tryptophan, a key amino acid involved in the synthesis of serotonin.
作用机制
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide is thought to involve the inhibition of the IDO enzyme. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide binds to the active site of the enzyme and prevents the binding of tryptophan, an amino acid that is necessary for the synthesis of serotonin. By blocking the binding of tryptophan, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide inhibits the activity of the IDO enzyme and prevents the breakdown of tryptophan, thus increasing the availability of serotonin in the body.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been shown to have a variety of biochemical and physiological effects. In studies of cancer cells, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been shown to inhibit the growth of the cancer cells, as well as to reduce the spread of the cancer cells. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has also been shown to reduce inflammation in the body, as well as to reduce the levels of pro-inflammatory cytokines. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been shown to modulate the immune system, as well as to reduce the levels of oxidative stress in the body.
实验室实验的优点和局限性
The advantages of using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide in laboratory experiments include its low toxicity, its high solubility in aqueous solutions, and its ability to inhibit the IDO enzyme. The main limitation of using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide in laboratory experiments is its relatively high cost.
未来方向
The potential future directions of research using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide include further studies of its effects on cancer cells and its potential use as an anti-cancer drug. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide could also be used to further study the role of IDO in human physiology and the mechanisms by which it modulates the immune system. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide could be used to study the effects of IDO inhibitors on the metabolism of tryptophan and the synthesis of serotonin. Furthermore, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide could be used to investigate the potential therapeutic applications of IDO inhibitors, such as in the treatment of autoimmune diseases and cancer.
合成方法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide can be synthesized from 1-cyclopropanecarboxylic acid and 2-phenoxyacetamide in the presence of a base such as sodium hydroxide. The reaction is catalyzed by a palladium catalyst and proceeds through several steps to form the desired compound. The first step involves the formation of an imine between the cyclopropanecarboxylic acid and the 2-phenoxyacetamide. This is followed by a reductive amination to form the desired N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(13-25-17-4-2-1-3-5-17)21-16-9-8-14-10-11-22(18(14)12-16)20(24)15-6-7-15/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXMVRXZHOTSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6536123.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6536133.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536134.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6536139.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6536151.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)



